molecular formula C6H10O2S2 B8375377 (1,3-Dithian-2-yl)acetic acid

(1,3-Dithian-2-yl)acetic acid

Cat. No. B8375377
M. Wt: 178.3 g/mol
InChI Key: SOEXZOUYIBDSKJ-UHFFFAOYSA-N
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Patent
US08470861B2

Procedure details

Synthesis of both (1,3-dithian-2-yl)acetic acid 20 and (1,3-dithiolan-2-yl)acetic acid 19 is shown in Scheme 10. The syntheses start with commercially available (Aldrich) methyl 3,3-dimethoxypropionate 24. Cleavage of the dimethylacetal and reaction of the resulting aldehyde with ethane-1,2-dithiol or propane-1,3-dithiol would give methyl 2-(1,3-dithioian-2-yl)acetate and methyl 2-(1,3-dithian-2-yl)acetate, respectively. Hydrolysis of the esters would give 2-(1,3-dithiolan-2-yl)acetic acid 19 and 2-(1,3-dithian-2-yl)acetic acid 20. An alternative route to (1,3-dithiolan-2-yl)acetic acid has been reported (Jones & Kropp (1974) Synthetic Commun. 4:331-334).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
dimethylacetal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[S:1]1[CH2:6][CH2:5]C[S:3][CH:2]1[CH2:7][C:8]([OH:10])=[O:9].S1CCS[CH:12]1CC(O)=O.[CH3:20][O:21][CH:22]([O:28]C)[CH2:23][C:24](OC)=O.C(S)CS.[CH2:34]([SH:38])[CH2:35][CH2:36][SH:37]>>[S:3]1[CH2:5][CH2:6][S:1][CH:2]1[CH2:7][C:8]([O:10][CH3:12])=[O:9].[S:37]1[CH2:36][CH2:35][CH2:34][S:38][CH:24]1[CH2:23][C:22]([O:21][CH3:20])=[O:28]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C(SCCC1)CC(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C(SCC1)CC(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(CC(=O)OC)OC
Step Three
Name
dimethylacetal
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CS)S
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCS)S

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
S1C(SCC1)CC(=O)OC
Name
Type
product
Smiles
S1C(SCCC1)CC(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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